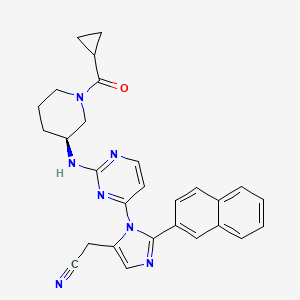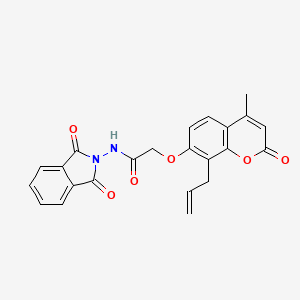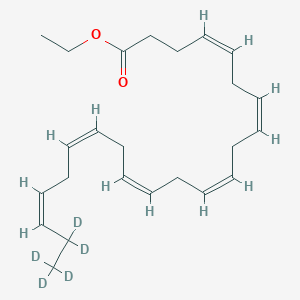
Antimycobacterial agent-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimycobacterial agent-6 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial growth and replication, offering a potential solution to the growing problem of drug-resistant tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-6 involves a multi-step process. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing spiroquinoxaline-1,2,4-oxadiazoles . This approach avoids standard heating and column chromatography, resulting in high yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The use of ultrasound irradiation in industrial settings helps to enhance reaction efficiency and reduce production costs. The compounds are then purified and characterized using standard techniques such as chromatography and spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions: Antimycobacterial agent-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial agent-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cycloaddition reactions and other chemical transformations.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antimycobacterial drugs and formulations.
Wirkmechanismus
The mechanism of action of antimycobacterial agent-6 involves the inhibition of key enzymes and pathways essential for mycobacterial survival. This compound targets the mycobacterial cell wall synthesis, disrupting the formation of essential components like arabinogalactan and peptidoglycan . By inhibiting these pathways, this compound effectively kills or inhibits the growth of mycobacteria.
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyl transferase, affecting cell wall synthesis.
Uniqueness: Antimycobacterial agent-6 is unique in its dual action of inhibiting both cell wall synthesis and other essential pathways, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis. Its ability to act synergistically with other antituberculosis drugs further enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C20H15F6N3O4 |
|---|---|
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31) |
InChI-Schlüssel |
JOWRMUWMWOOWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)









![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)


